molecular formula C16H11BrCl2N2 B15241791 6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline CAS No. 1352723-64-8

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline

Cat. No.: B15241791
CAS No.: 1352723-64-8
M. Wt: 382.1 g/mol
InChI Key: RYPRUPCWXVWIAN-UHFFFAOYSA-N
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Description

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline is a heterocyclic compound with the molecular formula C16H11BrCl2N2 and a molecular weight of 382.08 g/mol . This compound is part of the cinnoline family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenol: Similar in structure but lacks the cinnoline core.

    6-Bromo-4-chloro-3-(3,5-dimethylphenyl)pyridine: Shares some structural features but belongs to the pyridine family.

Uniqueness

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline is unique due to its specific substitution pattern and the presence of the cinnoline core, which imparts distinct chemical and biological properties .

Properties

CAS No.

1352723-64-8

Molecular Formula

C16H11BrCl2N2

Molecular Weight

382.1 g/mol

IUPAC Name

6-bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline

InChI

InChI=1S/C16H11BrCl2N2/c1-8-3-9(2)5-10(4-8)16-15(19)11-6-12(17)13(18)7-14(11)20-21-16/h3-7H,1-2H3

InChI Key

RYPRUPCWXVWIAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=N2)Cl)Br)Cl)C

Origin of Product

United States

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